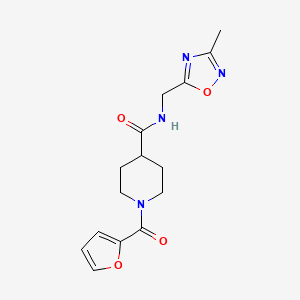
1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound includes a furan ring, a piperidine moiety, and an oxadiazole group. These structural features are significant for its biological activity, as they contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing furan and oxadiazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of similar structures showed significant cytotoxic effects against various cancer cell lines. The presence of the oxadiazole ring was crucial for enhancing the anticancer activity due to its ability to interact with cellular targets involved in cancer progression .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Apoptosis induction |
| Compound B | MCF-7 | 10.5 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar oxadiazole-containing compounds have shown effective antifungal activity against various strains of fungi, including Fusarium oxysporum. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound C | Candida albicans | 12.5 | Inhibition of ergosterol synthesis |
| Compound D | Aspergillus niger | 20.0 | Disruption of cell membrane integrity |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit various enzymes involved in cellular metabolism.
- Cell Cycle Interference : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial activity may result from the compound's ability to disrupt microbial cell membranes.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Anticancer Activity : A derivative similar to the target compound was tested against breast cancer cells and exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency.
- Antifungal Efficacy Study : A related oxadiazole compound showed promising results in inhibiting Fusarium species at concentrations that were well-tolerated by mammalian cells.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-17-13(23-18-10)9-16-14(20)11-4-6-19(7-5-11)15(21)12-3-2-8-22-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNQTOMCZNLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














